molecular formula C13H11N3 B11932784 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B11932784
M. Wt: 209.25 g/mol
InChI Key: YAGBAFRAZAQNAL-UHFFFAOYSA-N
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Description

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be achieved through several methods. One common approach involves the Madelung synthesis, which is a modification of the Fischer indole synthesis. This method typically involves the cyclization of an N-phenylhydrazone with an appropriate ketone under acidic conditions .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce the phenyl group onto the pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity. Continuous flow chemistry techniques are also being explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting FGFRs, which are implicated in cancer progression.

    Medicine: Potential therapeutic agent for treating cancers by targeting FGFR signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of FGFRs. FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By binding to the ATP-binding site of these receptors, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine prevents their activation and subsequent downstream signaling. This inhibition can lead to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3). This broad-spectrum inhibition makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C13H11N3/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

YAGBAFRAZAQNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)N

Origin of Product

United States

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